

# Characterization of N-ethoxycarbonyl glycine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Glycine, N-(ethoxycarbonyl)-

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This technical guide provides a comprehensive overview of N-ethoxycarbonyl glycine (also known as N-carbethoxyglycine), a derivative of the simplest proteinogenic amino acid, glycine. While not as commonly employed in contemporary solid-phase peptide synthesis (SPPS) as its Boc or Fmoc-protected counterparts, understanding its synthesis, properties, and reactivity is valuable for specialized applications and for a complete understanding of amino acid protecting group chemistry.

This document details the physicochemical properties, synthesis, spectroscopic characterization, and reactivity of N-ethoxycarbonyl glycine. Due to a lack of readily available, experimentally determined data in the literature for this specific compound, some values have been predicted based on established chemical principles and data from analogous structures.

## Physicochemical Properties

N-ethoxycarbonyl glycine is a white solid at room temperature. Its properties are influenced by the presence of the terminal carboxylic acid, the secondary amide (carbamate), and the ethyl ester moiety. The addition of the ethoxycarbonyl group increases the molecule's hydrophobicity compared to glycine, which is expected to decrease its solubility in water and increase its solubility in organic solvents.

Table 1: Physicochemical Properties of N-ethoxycarbonyl glycine

Property	Value	Source/Method
IUPAC Name	2-(ethoxycarbonylamino)acetic acid	<a href="#">[1]</a>
Synonyms	N-Carbethoxyglycine, (Ethoxycarbonyl)glycine	<a href="#">[1]</a>
CAS Number	4596-51-4	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	147.13 g/mol	<a href="#">[1]</a>
Melting Point	Not available (Predicted: 85-95 °C)	Predicted based on analogous structures
Boiling Point	Not available	-
pKa (Carboxylic Acid)	Not available (Predicted: ~3.5)	Predicted based on electronic effects
Solubility	Water: Sparingly soluble Organic Solvents: Soluble in methanol, ethanol, DMSO, DMF	Predicted based on structure
XLogP3	-0.1	Computed by PubChem <a href="#">[1]</a>

## Synthesis of N-ethoxycarbonyl glycine

The most direct and common method for the synthesis of N-ethoxycarbonyl glycine is the N-acylation of glycine using ethyl chloroformate under basic conditions, a classic example of the Schotten-Baumann reaction. The base neutralizes the hydrochloric acid byproduct and deprotonates the amino group, facilitating its nucleophilic attack on the chloroformate.

## Experimental Protocol:

### Materials:

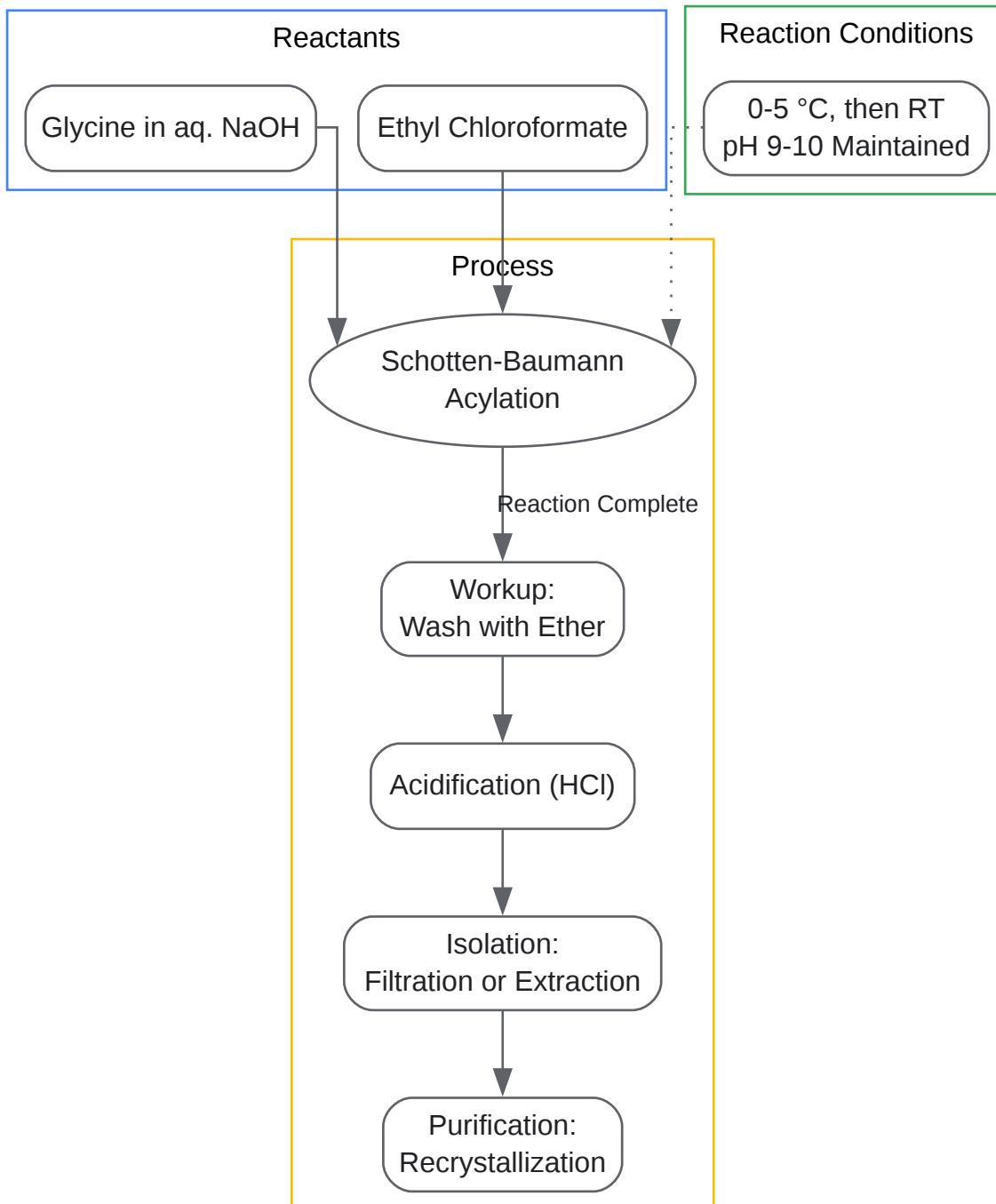
- Glycine

- Ethyl chloroformate
- Sodium hydroxide (NaOH) or Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>)
- Water
- Diethyl ether or Ethyl acetate (for extraction)
- Hydrochloric acid (HCl), concentrated and dilute
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

**Procedure:**

- **Dissolution:** Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents) in a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.
- **Acylation:** While maintaining the temperature and stirring vigorously, add ethyl chloroformate (1.1 equivalents) dropwise to the solution. Concurrently, add a 2 M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.
- **Reaction:** After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, followed by stirring at room temperature for an additional 2-3 hours.
- **Workup:** Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted ethyl chloroformate and other non-polar impurities. Discard the organic layer.
- **Acidification:** Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding concentrated hydrochloric acid. A white precipitate of N-ethoxycarbonyl glycine should form.
- **Isolation:** If a precipitate forms, collect the solid by vacuum filtration, wash it with cold water, and dry it under a vacuum. If the product oils out or remains in solution, extract the aqueous layer multiple times with ethyl acetate.
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The product can be

further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.



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Caption: Workflow for the synthesis of N-ethoxycarbonyl glycine.

# Spectroscopic Characterization

Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound. While specific experimental spectra for N-ethoxycarbonyl glycine are not widely published, the expected signals can be accurately predicted.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum will show characteristic signals for the ethyl group and the glycine backbone.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts (in CDCl<sub>3</sub>, relative to TMS at 0 ppm)

Protons	Integration	Multiplicity	Approx. Chemical Shift ( $\delta$ , ppm)	Rationale
CH <sub>3</sub> (ethyl)	3H	Triplet (t)	1.25	Aliphatic methyl group coupled to a methylene group.
CH <sub>2</sub> (glycine)	2H	Doublet (d)	3.95	Methylene group adjacent to a carboxylic acid and an amide nitrogen.
O-CH <sub>2</sub> (ethyl)	2H	Quartet (q)	4.15	Methylene group adjacent to an oxygen and coupled to a methyl group. <sup>[2]</sup>
N-H (amide)	1H	Broad Singlet (br s)	~5.2	Amide proton, often broad due to quadrupole effects and exchange.
O-H (acid)	1H	Broad Singlet (br s)	>10.0	Carboxylic acid proton, highly deshielded and very broad.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts (in CDCl<sub>3</sub>, relative to TMS at 0 ppm)

Carbon	Approx. Chemical Shift ( $\delta$ , ppm)	Rationale
CH <sub>3</sub> (ethyl)	~14.5	Aliphatic methyl carbon.
CH <sub>2</sub> (glycine)	~42.0	Methylene carbon alpha to both a carbonyl and a nitrogen.
O-CH <sub>2</sub> (ethyl)	~61.5	Methylene carbon attached to the carbamate oxygen.
C=O (carbamate)	~157.0	Carbonyl carbon of the carbamate group. <a href="#">[3]</a>
C=O (acid)	~173.0	Carbonyl carbon of the carboxylic acid group. <a href="#">[3]</a>

## Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

Table 4: Predicted Characteristic IR Absorption Bands

Functional Group	Vibration	Approx. Wavenumber ( $\text{cm}^{-1}$ )	Intensity
O-H (Carboxylic Acid)	Stretch	3300 - 2500	Broad, Strong
N-H (Amide)	Stretch	3400 - 3300	Medium
C-H (Aliphatic)	Stretch	3000 - 2850	Medium
C=O (Carboxylic Acid)	Stretch	~1730	Strong
C=O (Carbamate)	Stretch	~1690	Strong, Sharp <a href="#">[4][5]</a>
N-H (Amide)	Bend	1550 - 1510	Medium
C-O (Ester/Acid)	Stretch	1300 - 1100	Strong

## Reactivity and Applications

The primary role of the ethoxycarbonyl group on glycine is to serve as a protecting group for the nitrogen atom, preventing its participation in unwanted side reactions during chemical synthesis, particularly peptide synthesis.

## Reactivity of the Ethoxycarbonyl Group

The ethoxycarbonyl group is a carbamate, which is generally more stable than an ester. Its stability and cleavage conditions are key to its utility.

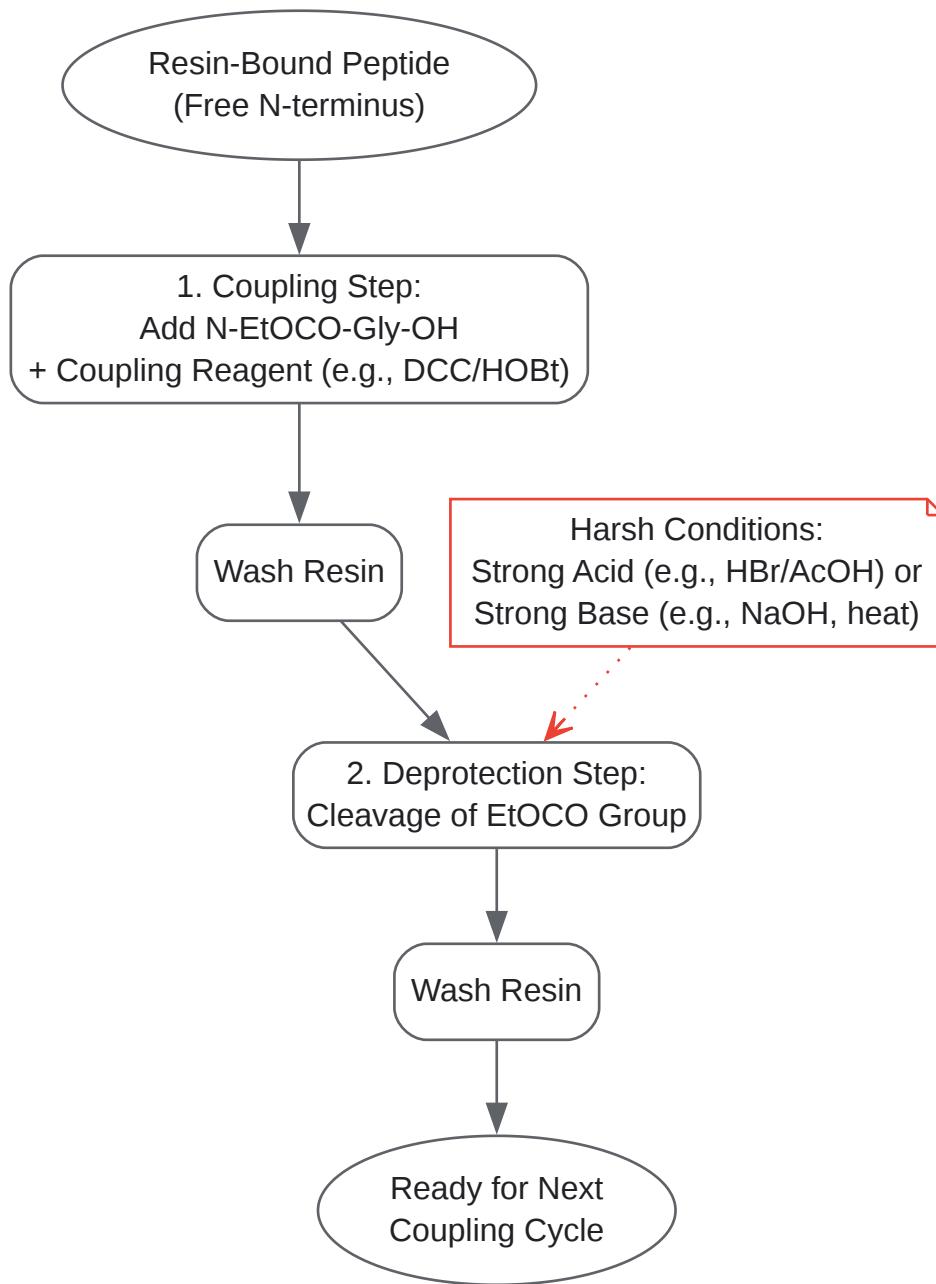
- **Stability:** It is stable to the mildly acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the mildly basic conditions (e.g., piperidine in DMF) used to remove 9-fluorenylmethyloxycarbonyl (Fmoc) groups. This makes it, in principle, an orthogonal protecting group.
- **Cleavage (Deprotection):** The removal of a simple alkyl carbamate like the ethoxycarbonyl group typically requires harsh conditions that can also cleave peptide bonds, limiting its utility in standard SPPS.
  - **Basic Hydrolysis (Saponification):** Requires strong bases like concentrated NaOH or KOH, often with heating.
  - **Acidic Hydrolysis:** Requires strong, concentrated acids like HBr in acetic acid or refluxing HCl.
  - **Reductive Cleavage:** Can be cleaved using reagents like lithium aluminum hydride ( $\text{LiAlH}_4$ ), which would also reduce the carboxylic acid.<sup>[6]</sup>

The harsh deprotection conditions are a significant drawback and are the primary reason why ethoxycarbonyl protection is less common in modern peptide synthesis compared to the more labile Boc and Fmoc groups.

## Application in Peptide Synthesis

While not ideal for iterative SPPS, N-ethoxycarbonyl glycine can be used in solution-phase synthesis or for the preparation of specific di- or tri-peptides where the final deprotection step can be performed under conditions that the product can tolerate.

The general workflow for incorporating an N-protected amino acid into a peptide chain involves two key steps: coupling and deprotection.



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)